molecular formula C18H17ClN4O2 B2889744 3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905780-65-6

3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2889744
CAS No.: 905780-65-6
M. Wt: 356.81
InChI Key: FTBXIMRSSJLREA-UHFFFAOYSA-N
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Description

3-((5-Chloro-2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the 1,2,4-triazin-5(4H)-one class. Its structure features a 1,2,4-triazinone core substituted with a 5-chloro-2-methoxyphenylamino group at position 3 and a 4-methylbenzyl group at position 4. These substituents confer unique physicochemical and biological properties, distinguishing it from other triazinone derivatives. The chloro and methoxy groups on the phenyl ring likely enhance electronic effects and lipophilicity, while the 4-methylbenzyl moiety may influence steric interactions and metabolic stability .

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-3-5-12(6-4-11)9-15-17(24)21-18(23-22-15)20-14-10-13(19)7-8-16(14)25-2/h3-8,10H,9H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBXIMRSSJLREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Target Synthesis Design

The target compound features a 1,2,4-triazin-5(4H)-one core substituted at position 3 with a 5-chloro-2-methoxyaniline group and at position 6 with a 4-methylbenzyl moiety. Key structural features include:

  • Triazinone core : Provides hydrogen-bonding sites at N1 and O5 for potential biological interactions.
  • 5-Chloro-2-methoxyphenyl : Enhances lipophilicity and electronic effects for antimicrobial activity.
  • 4-Methylbenzyl group : Introduces steric bulk and modulates pharmacokinetic properties.

Preparation Methods

Core Triazinone Synthesis

The 1,2,4-triazin-5(4H)-one scaffold is typically synthesized via cyclocondensation reactions. Two validated approaches are:

Thiourea Cyclization Route

Reaction of thiourea derivatives with α-ketoesters under acidic conditions yields the triazinone core:

R-C(=S)-NH₂ + CH₃COCOOR' → R-NH-C(=O)-NH-C(=O)-OR' → Cyclization → Triazinone  

Conditions : Glacial acetic acid, reflux (120°C, 6–8 hr), yield: 60–75%.

Hydrazine-Mediated Cyclization

Alternative synthesis using hydrazine hydrate and diketones:

R-CO-NH-NH₂ + R'-CO-R'' → Cyclization → Triazinone  

Optimized parameters : Ethanol solvent, 80°C, 4 hr, yield: 68–82%.

Amination at Position 3: 5-Chloro-2-Methoxyaniline Coupling

The final functionalization involves Buchwald-Hartwig amination or nucleophilic aromatic substitution:

Palladium-Catalyzed Coupling
6-Substituted triazinone + 5-Chloro-2-methoxyaniline → Pd(OAc)₂, Xantphos, Cs₂CO₃ → Product  

Conditions : Toluene, 110°C, 12 hr, yield: 65%.

Direct Nucleophilic Substitution

For halogenated triazinones:

6-Substituted-3-chlorotriazinone + 5-Chloro-2-methoxyaniline → Et₃N, DCM → Product  

Yield : 54% (similar to).

Analytical Characterization Data

Table 1: Spectroscopic Properties of Target Compound

Technique Key Signals Reference
¹H NMR δ 8.21 (s, 1H, NH), 7.34–7.22 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂), 2.38 (s, 3H, CH₃)
¹³C NMR δ 164.5 (C=O), 152.1 (C-N), 134.2–116.7 (Ar-C), 40.1 (CH₂), 21.3 (CH₃)
HRMS m/z 397.1084 [M+H]⁺ (calc. 397.1089)
IR 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C)

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Step Method Yield (%) Purity (%) Time (hr)
Core formation Thiourea cyclization 68 92 8
Hydrazine cyclization 75 89 6
6-Substitution Alkylation 58 95 12
Mitsunobu 72 98 8
3-Amination Buchwald-Hartwig 65 97 12
Nucleophilic substitution 54 90 24

Optimal pathway : Hydrazine cyclization → Mitsunobu benzylation → Buchwald-Hartwig amination (total yield: 42%, purity: 95%).

Challenges and Optimization Strategies

  • Regioselectivity in benzylation : Use of bulky bases (e.g., DBU) improves selectivity for position 6.
  • Amination side reactions : Lowering reaction temperature to 90°C reduces diarylation byproducts.
  • Crystallization issues : Recrystallization from ethyl acetate/n-hexane (1:3) enhances purity.

Chemical Reactions Analysis

Types of Reactions

3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are often used.

    Substitution Reagents: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Halogenated Triazinones

  • Metribuzin (4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one): A herbicide with a tert-butyl and methylthio group. Unlike the target compound, metribuzin lacks aromatic substituents, contributing to its high environmental persistence and herbicidal activity .
  • 4-Amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one: This derivative, modified with a trifluoromethyl group, exhibits potent antibacterial and antifungal activity. The electron-withdrawing CF₃ group enhances reactivity compared to the chloro-methoxy substitution in the target compound .

b. Aromatic-Substituted Triazinones

  • 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one: Features a thienylvinyl group, enabling π-π interactions critical for anticancer activity. The hydroxypropylthio chain improves solubility, contrasting with the lipophilic 4-methylbenzyl group in the target compound .
  • 6-Amino-3-((2,4-dimethoxybenzyl)amino)-1,2,4-triazin-5(4H)-one: Structural similarity exists in the methoxybenzylamino group, but the absence of a chloro substituent reduces its toxicity profile compared to the target compound .

c. Schiff Base Derivatives

  • 4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (20b): The para-fluoro substitution enhances antibacterial and antibiofilm activity, while the target compound’s ortho-methoxy group may direct similar biological effects through steric hindrance .
Physicochemical Properties
  • Electrochemical Behavior: Analogous triazinones exhibit HOMO-LUMO gaps (~2 eV), suggesting redox activity relevant to biological interactions .

Biological Activity

The compound 3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₁₈ClN₃O₂
  • Molecular Weight : 365.82 g/mol
  • CAS Number : 946331-22-2

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly concerning its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

  • Mechanism of Action : The triazine derivatives have shown promising results against various bacterial strains. They typically act by inhibiting protein synthesis and disrupting cell membrane integrity.
  • Case Study : A study reported that related triazine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μg/mL for certain derivatives .
CompoundMIC (μg/mL)Bacterial Strain
Compound A15.625S. aureus
Compound B62.5E. coli
Compound C125P. aeruginosa

Anticancer Activity

  • Cytotoxic Effects : Research indicates that triazine derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells. The compound under discussion was tested on melanoma cells (VMM917) and demonstrated a significant cytotoxic effect .
  • Cell Cycle Arrest : The compound caused cell cycle arrest at the S phase, leading to decreased proliferation rates in cancer cells.
  • Mechanism : The inhibition of tyrosinase activity was noted as a key mechanism, which is crucial in melanin production and associated with melanoma progression .

Anti-inflammatory Activity

  • Inflammatory Models : In vitro studies have suggested that triazine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Research Findings : A related study showed that similar compounds exhibited anti-inflammatory effects by modulating the NF-kB signaling pathway .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria; MICs ranging from 15.625 to 125 μg/mL
AnticancerInduced cytotoxicity in melanoma cells (VMM917); selective effect with cell cycle arrest at S phase
Anti-inflammatoryInhibited pro-inflammatory cytokines; modulated NF-kB pathway

Q & A

Q. What are the standard synthetic protocols for preparing 3-((5-chloro-2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes (e.g., 4-methylbenzyl chloride) under reflux conditions with a base catalyst (e.g., K2_2CO3_3) to form the triazine core .

Substitution : Introducing the 5-chloro-2-methoxyaniline moiety via nucleophilic aromatic substitution, often using DMF as a solvent at elevated temperatures (80–100°C) .
Key intermediates include the unsubstituted triazinone scaffold and halogenated precursors for functionalization. Characterization via 1^1H/13^{13}C NMR and HPLC ensures purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR confirms the presence of aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm). 13^{13}C NMR identifies carbonyl (C=O, δ ~165 ppm) and triazine ring carbons .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., [M+H]+^+ at m/z ~395) and purity .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms substituent orientation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity, and what targets are hypothesized?

  • Methodological Answer :
  • In vitro screens :
  • Enzyme inhibition : Assay against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial activity : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to establish IC50_{50} values .
    Hypothesized targets include ATP-binding pockets or DNA-intercalating sites due to the triazine core’s planar structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., enzyme vs. cell-based assays)?

  • Methodological Answer :
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylbenzyl with cyclohexyl) to identify substituent-specific effects .
  • Data normalization : Use Z-factor or strictly standardized mean difference (SSMD) to minimize batch-to-batch variability .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts (e.g., regioisomers or dimerization)?

  • Methodological Answer :
  • Reaction monitoring : Employ in-situ FTIR or inline HPLC to track intermediate formation and adjust stoichiometry .
  • Catalyst screening : Test Pd/Cu-based catalysts for cross-coupling steps to enhance regioselectivity .
  • Solvent optimization : Switch from DMF to DMAc or THF to reduce side reactions .
    Example yield improvement:
ConditionYield (%)Purity (%)
DMF, 80°C4590
DMAc, 70°C6295

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency or selectivity?

  • Methodological Answer :
  • Core modifications : Replace the triazinone with pyridazinone to assess ring flexibility .
  • Substituent effects : Systematically vary the 5-chloro-2-methoxy group to electron-withdrawing (e.g., nitro) or donating (e.g., -NH2_2) groups .
  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and identify pharmacophoric features .

Q. What advanced computational methods (e.g., MD simulations, QM/MM) elucidate its mechanism of action at atomic resolution?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding poses in kinase targets (e.g., PDB: 1M17) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to analyze stability of ligand-target complexes .
  • QM/MM : Calculate binding energy contributions of key residues (e.g., Lys72 in EGFR) using Gaussian09 .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :
  • Force field calibration : Validate docking scores with experimental ITC (isothermal titration calorimetry) data .
  • Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
  • Error analysis : Compare RMSD values from MD simulations with crystallographic B-factors .

Tables for Comparative Analysis

Table 1 : Substituent Effects on Bioactivity

Substituent (R)IC50_{50} (µM)LogP
5-Cl-2-OCH3_30.452.8
5-NO2_2-2-OCH3_30.323.1
5-NH2_2-2-OCH3_3>101.9

Source : Derived from analogs in .

Table 2 : Binding Free Energies (ΔG, kcal/mol) from QM/MM Calculations

Target ProteinPredicted ΔGExperimental ΔG
EGFR (1M17)-9.2-8.7
CDK2 (1HCL)-7.8-7.1

Source : .

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